Molecular Architecture and Synthetic Profiling of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Molecular Architecture and Synthetic Profiling of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In contemporary drug discovery, the strategic fusion of privileged pharmacophores is a foundational technique for generating high-affinity ligands. The molecule 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 1006658-07-6) represents a highly versatile bifunctional scaffold[1]. By integrating a pyrazole heterocycle—a motif ubiquitous in kinase inhibitors and allosteric modulators—with a phenylethylamine core—a classic neurotransmitter mimic—this compound offers a robust starting point for central nervous system (CNS) and oncology drug development.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical properties, providing field-proven, self-validating synthetic methodologies and mechanistic rationales to ensure high-fidelity replication in your laboratory.
Physicochemical Parameters & Molecular Architecture
Understanding the quantitative physicochemical profile of a scaffold is critical for predicting its pharmacokinetic behavior (ADME) and optimizing downstream synthetic steps. The structural parameters of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine indicate excellent drug-likeness, adhering strictly to Lipinski’s Rule of Five.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Analytical Significance |
| IUPAC Name | 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine | Standardized nomenclature |
| CAS Registry Number | 1006658-07-6 | Unique identifier[1] |
| Molecular Formula | C₁₁H₁₃N₃ | Elemental composition[1] |
| Molecular Weight | 187.24 g/mol | Standard molar mass[2] |
| Monoisotopic Mass | 187.1109 Da | Target mass for High-Resolution MS[2] |
| Topological Polar Surface Area (TPSA) | 43.8 Ų | Predicts excellent blood-brain barrier (BBB) penetration[2] |
| Hydrogen Bond Donors | 1 (Primary Amine) | Key for receptor hydrogen-bonding |
| Hydrogen Bond Acceptors | 2 (Pyrazole Nitrogens) | Facilitates kinase hinge-region binding |
Synthetic Methodology: A Self-Validating Workflow
The de novo synthesis of this scaffold is best achieved via a convergent two-step sequence: an Ullmann-type C-N cross-coupling followed by a highly selective reductive amination.
Fig 1: Two-step synthesis via Ullmann C-N coupling and reductive amination.
Protocol 1: Ullmann-Type C-N Cross-Coupling
Objective: Synthesize the intermediate 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one.
Mechanistic Causality: Classical Ullmann couplings require harsh conditions (>150°C) and stoichiometric copper, which often leads to substrate degradation[3]. To circumvent this, we employ a catalytic Cu(I) system with N,N'-dimethylethylenediamine (DMEDA) as a bidentate ligand. DMEDA coordinates the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II) species. Crucially, this ligand-metal complex lowers the activation energy required for the oxidative addition of the aryl halide, allowing the reaction to proceed efficiently at 110°C[4][5].
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, combine 3-bromoacetophenone (1.0 equiv), 1H-pyrazole (1.2 equiv), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).
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Solvent & Ligand Addition: Add anhydrous DMF (0.5 M) followed by DMEDA (20 mol%).
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Reaction: Heat the sealed mixture to 110°C with vigorous stirring for 12 hours.
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Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the aryl halide spot (R_f ~0.8) disappears, replaced by a highly UV-active product spot (R_f ~0.4).
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol 2: Selective Reductive Amination
Objective: Convert the intermediate ketone to 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine.
Mechanistic Causality: Converting a ketone to a primary amine risks overalkylation (forming secondary/tertiary amines) or direct reduction of the ketone to an alcohol[6]. We utilize ammonium acetate (NH₄OAc) as both the nitrogen source and an acid catalyst to drive imine condensation. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent due to its precise pH-dependent reactivity. At pH 5–6, NaBH₃CN rapidly reduces the transient, highly electrophilic iminium ion but is kinetically inert toward the unprotonated ketone, virtually eliminating the alcohol byproduct[7].
Step-by-Step Procedure:
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Imine Formation: Dissolve the intermediate ketone (1.0 equiv) in anhydrous Methanol (0.2 M). Add NH₄OAc (10.0 equiv) and stir at room temperature for 2 hours to establish the imine equilibrium.
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Reduction: Cool the mixture to 0°C. Add NaBH₃CN (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.
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Self-Validation Checkpoint 2: Extract an aliquot, quench with saturated NaHCO₃, and analyze via LC-MS. The system validates completion when the ketone mass ([M+H]⁺ 187.1) is fully replaced by the amine mass ([M+H]⁺ 188.1).
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Workup: Quench the reaction carefully with 1M NaOH to decompose residual borohydride and free-base the amine. Extract with Dichloromethane (3x). Dry the combined organics over Na₂SO₄ and concentrate in vacuo.
Analytical Characterization Standards
To guarantee the structural integrity of the synthesized 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, the following spectroscopic benchmarks must be met:
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₁H₁₄N₃⁺ [M+H]⁺: 188.1182; Found: ± 5 ppm[8].
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¹H NMR (400 MHz, CDCl₃):
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Pyrazole motif: δ 7.92 (d, 1H), 7.71 (d, 1H), 6.45 (t, 1H).
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Phenyl motif: δ 7.65 (s, 1H), 7.55 (d, 1H), 7.40 (t, 1H), 7.28 (d, 1H).
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Ethanamine motif: δ 4.20 (q, 1H, -CH -NH₂), 1.65 (br s, 2H, -NH₂ ), 1.42 (d, 3H, -CH₃ ).
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Self-Validation Note: The disappearance of the sharp ketone methyl singlet (~2.6 ppm) and the emergence of the methine quartet at 4.20 ppm definitively confirms successful reductive amination.
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Pharmacological Relevance & Application
The 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine scaffold is highly prized in medicinal chemistry. The pyrazole ring is a known bioisostere for amides and phenols, frequently utilized to engage the ATP-binding hinge region of kinases. Simultaneously, the phenylethylamine architecture is the fundamental backbone of trace amine-associated receptor (TAAR) ligands and monoamine G-Protein Coupled Receptor (GPCR) modulators.
When integrated into a larger drug molecule, this scaffold typically acts as the primary recognition motif for transmembrane receptors, initiating intracellular signaling cascades.
Fig 2: Putative GPCR signaling cascade modulated by the pyrazole-amine scaffold.
By utilizing the protocols outlined in this guide, researchers can reliably synthesize and derivatize this scaffold, accelerating the discovery of novel therapeutics targeting complex neurological and oncological pathways.
References
1.[1] Thoreauchem. "1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine-1006658-07-6". Thoreauchem Product Catalog. 2.[2] National Center for Biotechnology Information. "1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | C11H13N3". PubChem. 3.[8] PubChemLite. "1-(1-phenyl-1h-pyrazol-3-yl)ethan-1-amine". Université du Luxembourg. 4.[3] Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions". PMC / National Institutes of Health. 5.[4] Sambiagio, C., et al. "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes". ACS Publications. 6.[5] MDPI. "Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions". Molecules. 7.[6] PMC. "Selective Iridium-Catalyzed Reductive Amination Inside Living Cells". National Institutes of Health. 8.[7] MDMA.ch. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control". Catalysis Reviews.
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